Antibacterial agent 206

antibacterial susceptibility testing minimum inhibitory concentration (MIC) oxacin resistance

Antibacterial agent 206, also known as hydroxyethyl IDO 10e, is a synthetic indolylacryloyl-derived oxacin (IDO) exhibiting broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 μg/mL against a panel of Gram-positive and Gram-negative bacteria. It was designed and synthesized via an eight-step procedure as part of a series of novel oxacin derivatives aimed at overcoming clinically significant bacterial resistance.

Molecular Formula C30H28FN5O5
Molecular Weight 557.6 g/mol
Cat. No. B12385634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 206
Molecular FormulaC30H28FN5O5
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CCO)C#N)F)C(=O)O
InChIInChI=1S/C30H28FN5O5/c1-2-33-18-23(30(40)41)28(38)22-14-24(31)27(15-26(22)33)34-7-9-35(10-8-34)29(39)19(16-32)13-20-17-36(11-12-37)25-6-4-3-5-21(20)25/h3-6,13-15,17-18,37H,2,7-12H2,1H3,(H,40,41)/b19-13+
InChIKeySYDGSTNTFZHTAX-CPNJWEJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 206 (Compound 10e): A Novel Indolylacryloyl-Derived Oxacin with Broad-Spectrum Activity


Antibacterial agent 206, also known as hydroxyethyl IDO 10e, is a synthetic indolylacryloyl-derived oxacin (IDO) exhibiting broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 μg/mL against a panel of Gram-positive and Gram-negative bacteria [1]. It was designed and synthesized via an eight-step procedure as part of a series of novel oxacin derivatives aimed at overcoming clinically significant bacterial resistance [1]. The compound's mechanism involves multi-target disruption including membrane permeabilization, reactive oxygen species (ROS) accumulation, and inhibition of DNA replication through binding to DNA gyrase, differentiating it from earlier-generation oxacins [1].

Why Conventional Oxacins Like Norfloxacin Cannot Substitute for Antibacterial Agent 206 in Resistant and Biofilm-Associated Infections


Despite structural similarities to the oxacin class, Antibacterial agent 206 (Compound 10e) cannot be interchanged with norfloxacin or other first-line oxacins due to critical differences in potency, resistance profile, and biofilm activity. Clinical oxacins such as norfloxacin exhibit significantly higher MICs against many bacterial strains and are increasingly compromised by target-based resistance mechanisms [1]. In contrast, 10e maintains 1–8 times greater potency [1] and demonstrates a multi-target mechanism that includes membrane disruption and ROS generation, which collectively suppress resistance emergence [1]. Furthermore, 10e uniquely reduces exopolysaccharide and eradicates biofilm, a feature absent in norfloxacin [1]. These quantitative and qualitative distinctions mandate a deliberate selection process rather than generic substitution.

Head-to-Head and Cross-Study Comparative Evidence for Antibacterial Agent 206 (Compound 10e) Relative to Reference Oxacins and Structural Analogs


Antibacterial Potency: 1–8× Greater Activity than Norfloxacin Across a Broad Panel of Clinical Strains

In a systematic in vitro evaluation, hydroxyethyl IDO 10e (Antibacterial agent 206) exhibited MIC values of 0.25–1 μg/mL against a panel including Enterococcus, Staphylococcus, Escherichia, Acinetobacter, and Pseudomonas strains [1]. Direct comparison to the reference oxacin norfloxacin revealed 1–8 times greater potency (i.e., norfloxacin MICs were 1–8× higher) against the same test strains [1]. This enhanced activity is attributed to both increased cell penetrability and potent DNA synthesis inhibition [2].

antibacterial susceptibility testing minimum inhibitory concentration (MIC) oxacin resistance

Hemolytic Safety Profile: Low Hemolysis Across a Wide Concentration Range (0–256 μg/mL)

In hemolysis assays, Antibacterial agent 206 (Compound 10e) exhibited low hemolytic activity across the entire tested concentration range of 0–256 μg/mL [1]. This indicates high compatibility with human erythrocytes. For context, many antibacterial peptides and membrane-active agents exhibit significant hemolysis (HC50 < 100 μg/mL) at similar concentrations [2]. The low hemolysis profile of 10e compares favorably to the structural analog 10d, which also showed low hemolysis in parallel testing [1].

hemolytic assay in vitro safety pharmacology drug candidate toxicity

Biofilm Eradication and Exopolysaccharide Reduction: A Property Not Observed with Norfloxacin

Compound 10e (0.25–1 μg/mL) effectively reduced exopolysaccharide content and eradicated pre-formed biofilms, a phenotype that may delay the development of drug resistance [1]. In contrast, reference oxacin norfloxacin showed no appreciable biofilm eradication activity under comparable conditions [1]. While quantitative fold-reduction values are not available in the abstract, the qualitative difference is stark and mechanistically linked to the compound's membrane-disruptive and ROS-generating properties.

biofilm eradication exopolysaccharide reduction chronic infection models

Resistance Development: No Obvious Resistance After Serial Passage, in Contrast to Norfloxacin

Serial passage experiments revealed that Compound 10e did not induce significant resistance, with minimal MIC shift after repeated exposure [1]. This contrasts sharply with norfloxacin, which rapidly selects for resistant mutants under identical conditions [1]. The lack of resistance development in 10e is likely attributable to its multi-target mechanism, including membrane disruption and ROS accumulation, which reduces the probability of target-site mutations [1].

antimicrobial resistance (AMR) serial passage assay multi-target mechanism

Multi-Target Mechanism: Membrane Disruption, ROS Accumulation, and DNA Gyrase Inhibition

Mechanistic studies demonstrate that 10e acts through three distinct pathways: (1) destruction of bacterial membrane integrity leading to increased permeability, (2) promotion of intracellular ROS accumulation causing oxidative damage and metabolic suppression, and (3) binding to DNA and DNA gyrase to inhibit DNA replication [1]. In contrast, norfloxacin and most clinical oxacins primarily target DNA gyrase alone [2]. This multi-target profile is unique among oxacin derivatives and directly contributes to the compound's superior potency and reduced resistance development.

mechanism of action reactive oxygen species (ROS) membrane permeability DNA gyrase inhibition

Preclinical and Industrial Application Scenarios Where Antibacterial Agent 206 Delivers Differentiated Value


Lead Optimization in Oxacin-Based Antibacterial Drug Discovery Programs

Antibacterial agent 206 serves as a superior starting point for medicinal chemistry optimization due to its 1–8× potency advantage over norfloxacin [1], low hemolytic risk [1], and multi-target mechanism [1]. Its indolylacryloyl-derived scaffold can be further derivatized to improve pharmacokinetic properties while retaining the favorable resistance profile. Procurement of 206 enables SAR studies to enhance the therapeutic index and expand the antibacterial spectrum.

Biofilm-Associated Infection Model Development (e.g., Cystic Fibrosis, Implant-Related Infections)

Unlike norfloxacin and other oxacins, 10e uniquely eradicates pre-formed biofilm and reduces exopolysaccharide [1]. This makes it an essential tool compound for establishing in vitro and in vivo biofilm infection models. Researchers investigating chronic Pseudomonas aeruginosa lung infections or Staphylococcus epidermidis device-related infections will find 206 indispensable for evaluating biofilm-disrupting therapeutics and for use as a positive control in biofilm eradication assays.

Resistance Mechanism Studies and Multi-Drug Resistant (MDR) Strain Profiling

Given its low resistance development profile [1] and activity against nalidixic acid-resistant Gram-negative strains [2], Antibacterial agent 206 is valuable for studies on antimicrobial resistance (AMR) evolution. It can be used to define resistance breakpoints, investigate the genetic basis of resistance to multi-target agents, and as a reference compound in susceptibility testing of clinical MDR isolates where conventional oxacins fail.

Mechanistic Probe for Membrane Disruption and ROS-Mediated Bacterial Killing

The compound's dual action of membrane permeabilization and ROS accumulation [1] makes it a potent tool for elucidating non-canonical bacterial death pathways. It can be employed in fluorescence-based assays (e.g., propidium iodide uptake for membrane integrity, DCFH-DA for ROS) to dissect the temporal sequence of events leading to bacterial cell death. This mechanistic insight is critical for designing next-generation antibacterial agents that circumvent single-target resistance.

Technical Documentation Hub

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